2-Hydroxy-3-nitrobenzene-1-sulfonamide 2-Hydroxy-3-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1261760-55-7
VCID: VC3379814
InChI: InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13)
SMILES: C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-]
Molecular Formula: C6H6N2O5S
Molecular Weight: 218.19 g/mol

2-Hydroxy-3-nitrobenzene-1-sulfonamide

CAS No.: 1261760-55-7

Cat. No.: VC3379814

Molecular Formula: C6H6N2O5S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-nitrobenzene-1-sulfonamide - 1261760-55-7

Specification

CAS No. 1261760-55-7
Molecular Formula C6H6N2O5S
Molecular Weight 218.19 g/mol
IUPAC Name 2-hydroxy-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13)
Standard InChI Key JLUCGKKSEGPWMK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2-Hydroxy-3-nitrobenzene-1-sulfonamide is an aromatic compound belonging to the sulfonamide class of chemicals. Its structure consists of a benzene ring substituted with three key functional groups: a sulfonamide group (-SO₂NH₂) at position 1, a hydroxyl group (-OH) at position 2, and a nitro group (-NO₂) at position 3. This specific arrangement of functional groups contributes to its unique chemical properties and potential reactivity patterns.

Molecular Structure

The compound features a benzene ring as its core structure with three functional groups arranged in a specific pattern. The 2-hydroxy group forms an intramolecular hydrogen bond with the adjacent sulfonamide group, potentially affecting its chemical behavior. The nitro group at position 3 is an electron-withdrawing group that influences the electronic distribution within the molecule .

Three-Dimensional Structure

The molecule adopts a non-planar conformation due to the tetrahedral geometry of the sulfur atom in the sulfonamide group. The hydroxyl group typically lies in the plane of the benzene ring, while the nitro group may exhibit a slight rotation from the plane. The sulfonamide group extends outward from the benzene ring, with the nitrogen atom adopting a pyramidal geometry .

Key Physical and Chemical Properties

The compound's physical and chemical properties are directly influenced by its functional groups. The presence of both hydrogen bond donors (hydroxyl and sulfonamide) and acceptors (nitro and sulfonamide) contributes to its potential solubility characteristics and intermolecular interactions. The compound's calculated properties include:

PropertyValue
Molecular FormulaC₆H₆N₂O₅S
Molecular Weight218.19 g/mol
Physical StateSolid (inferred)
Functional GroupsSulfonamide, Hydroxyl, Nitro
Hydrogen Bond Donors2 (hydroxyl and sulfonamide NH₂)
Hydrogen Bond Acceptors5 (nitro and sulfonamide oxygens)

The presence of multiple functional groups creates a compound with complex chemical behavior, potentially allowing it to participate in various chemical reactions and interactions .

The compound is identified through multiple chemical identification systems, ensuring precise cataloging and reference in scientific literature and databases.

Primary Identifiers

The following table presents the primary identifiers used to catalog and reference the compound:

Identifier TypeValue
IUPAC Name2-hydroxy-3-nitrobenzenesulfonamide
CAS Registry Number1261760-55-7
InChIInChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13)
InChIKeyJLUCGKKSEGPWMK-UHFFFAOYSA-N
SMILES NotationC1=CC(=C(C(=C1)S(=O)(=O)N)O)N+[O-]

These identification systems provide unambiguous methods for referring to the specific molecular structure, enabling precise communication in scientific and regulatory contexts .

Alternative Names and Catalog Identifiers

Several alternative names and identifiers are used by chemical suppliers and databases:

Alternative IdentifierSource
SCHEMBL7534908Chemical database identifier
LAC76055Supplier catalog identifier
3D-LAC76055CymitQuimica catalog reference
EN300-207255Enamine catalog reference

These alternative identifiers are primarily used in commercial and database contexts, facilitating access to the compound for research purposes .

SupplierPackage SizePrice (EUR)Catalog Reference
CymitQuimica50 mg980.003D-LAC76055
CymitQuimica500 mg2,884.003D-LAC76055
Sigma-Aldrich/Enamine50 mg561.10ENA447957487-50MG

This pricing analysis reveals significant variation between suppliers, with Sigma-Aldrich/Enamine offering the most competitive pricing for the 50 mg quantity .

Supply Chain Considerations

The compound appears to be primarily supplied as a research chemical through specialized fine chemical suppliers. The pricing structure indicates relatively high production costs, suggesting small-scale synthesis rather than large-scale industrial production. The price point suggests it is primarily targeted at research applications rather than industrial uses .

Hazard CategoryClassification Details
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H312 (Harmful in contact with skin)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H332 (Harmful if inhaled)
H335 (May cause respiratory irritation)

These classifications indicate that the compound presents moderate acute toxicity and irritation hazards, requiring appropriate handling precautions .

Precaution CategoryRecommended Measures
Exposure PreventionUse in well-ventilated areas (P271)
Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
Personal ProtectionWear protective gloves/protective clothing/eye protection/face protection (P280)
Response ProceduresIF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell (P301+P312)
IF ON SKIN: Wash with plenty of water (P302+P352)
IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
Storage RequirementsStore in a well-ventilated place. Keep container tightly closed (P403+P233)
Store locked up (P405)

Adherence to these precautionary measures is essential for safe handling of the compound in research settings .

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